1,2,5-Thiadiazole-3,4-diamine, N-(4-((4-((dimethylamino)methyl)-2-pyridinyl)oxy)-2-butenyl)-N'-methyl-, 1-oxide, (Z)-
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Overview
Description
1,2,5-Thiadiazole-3,4-diamine, N-(4-((4-((dimethylamino)methyl)-2-pyridinyl)oxy)-2-butenyl)-N’-methyl-, 1-oxide, (Z)- is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a pyridinyl group, a dimethylamino group, and a butenyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Thiadiazole-3,4-diamine, N-(4-((4-((dimethylamino)methyl)-2-pyridinyl)oxy)-2-butenyl)-N’-methyl-, 1-oxide, (Z)- typically involves multi-step organic reactions. The process may start with the formation of the thiadiazole ring, followed by the introduction of the pyridinyl and dimethylamino groups. The final step often involves the oxidation of the compound to form the 1-oxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Thiadiazole-3,4-diamine, N-(4-((4-((dimethylamino)methyl)-2-pyridinyl)oxy)-2-butenyl)-N’-methyl-, 1-oxide, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound back to its non-oxidized form.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
1,2,5-Thiadiazole-3,4-diamine, N-(4-((4-((dimethylamino)methyl)-2-pyridinyl)oxy)-2-butenyl)-N’-methyl-, 1-oxide, (Z)- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,5-Thiadiazole-3,4-diamine, N-(4-((4-((dimethylamino)methyl)-2-pyridinyl)oxy)-2-butenyl)-N’-methyl-, 1-oxide, (Z)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1,2,5-Thiadiazole-3,4-diamine, N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-, 1-oxide
- 1,2,5-Thiadiazole-3,4-diamine, N-(2-(2-(dimethylamino)ethyl)phenyl)-, 1-oxide
Uniqueness
1,2,5-Thiadiazole-3,4-diamine, N-(4-((4-((dimethylamino)methyl)-2-pyridinyl)oxy)-2-butenyl)-N’-methyl-, 1-oxide, (Z)- is unique due to its specific structural features, such as the presence of the pyridinyl and dimethylamino groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
103922-42-5 |
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Molecular Formula |
C15H22N6O2S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-N-[(Z)-4-[4-[(dimethylamino)methyl]pyridin-2-yl]oxybut-2-enyl]-4-N-methyl-1-oxo-1,2,5-thiadiazole-3,4-diamine |
InChI |
InChI=1S/C15H22N6O2S/c1-16-14-15(20-24(22)19-14)18-7-4-5-9-23-13-10-12(6-8-17-13)11-21(2)3/h4-6,8,10H,7,9,11H2,1-3H3,(H,16,19)(H,18,20)/b5-4- |
InChI Key |
HOIQYEIZPSQCLO-PLNGDYQASA-N |
Isomeric SMILES |
CNC1=NS(=O)N=C1NC/C=C\COC2=NC=CC(=C2)CN(C)C |
Canonical SMILES |
CNC1=NS(=O)N=C1NCC=CCOC2=NC=CC(=C2)CN(C)C |
Origin of Product |
United States |
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